![molecular formula C19H18N6OS B2471053 N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797401-08-1](/img/structure/B2471053.png)

N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

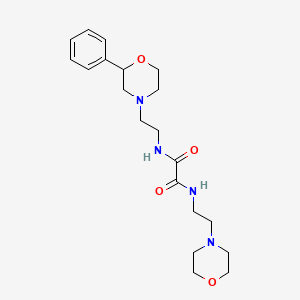

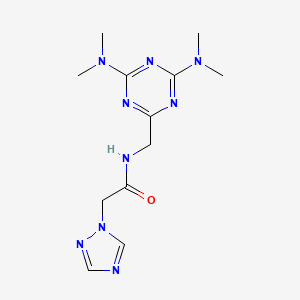

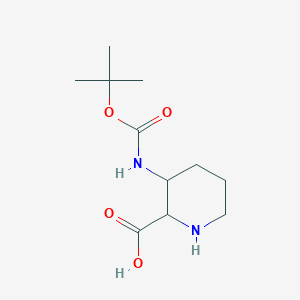

The synthesis of similar compounds involves the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyanopyridinyl group attached to a piperidinyl group, which is further linked to a benzothiadiazole group via a methyl bridge.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include deprotection with TFA 10% in CH2Cl2, which affords the free amines. These are then reacted with the activated ester in DIPEA/DMF to afford the final compounds .科学的研究の応用

Synthesis and Chemical Properties

Compounds related to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" have been synthesized through various chemical reactions, demonstrating the versatility and chemical reactivity of this class of compounds. For instance, Abdel‐Aziz et al. (2009) reported on the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, highlighting the cyclization and treatment reactions to obtain these derivatives, some of which showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Potential Biological Activities

The research has also explored the biological activities of compounds structurally similar to the specified chemical. For example, a study by Wang et al. (2018) synthesized a PET agent for imaging the IRAK4 enzyme in neuroinflammation, indicating the potential diagnostic applications of these compounds in medical imaging (Wang et al., 2018).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of an antagonist compound with the CB1 cannabinoid receptor, providing insights into the binding affinities and conformational analyses of these compounds, which could be relevant for understanding the receptor-ligand interactions and designing receptor-specific drugs (Shim et al., 2002).

Antileishmanial Activity

Tahghighi et al. (2011) synthesized and tested a series of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents for their antileishmanial activity, indicating the potential use of these compounds in treating leishmaniasis, a parasitic disease (Tahghighi et al., 2011).

Anticancer Applications

The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents by Norman et al. (1996) and the study on benzothiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists by Lim et al. (2016) demonstrate the diverse pharmacological interests in compounds with structures related to "this compound" (Norman et al., 1996); (Lim et al., 2016).

特性

IUPAC Name |

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6OS/c20-11-15-2-1-7-21-18(15)25-8-5-13(6-9-25)12-22-19(26)14-3-4-16-17(10-14)24-27-23-16/h1-4,7,10,13H,5-6,8-9,12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONZULGDNLIPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2470975.png)

![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-methoxyphenyl)ethanol](/img/structure/B2470983.png)

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2470991.png)